4-(1-Methyl-1H-pyrrol-2-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile
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Overview
Description
4-(1-Methyl-1H-pyrrol-2-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile is a heterocyclic compound that has garnered attention in the field of organic chemistry due to its unique structure and potential applications. This compound features a pyrrole ring fused to a dihydropyridazine ring, with two cyano groups attached, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-pyrrol-2-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile typically involves the condensation of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile with appropriate reagents under controlled conditions. One common method includes the reaction of 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione and aromatic aldehydes at 100°C under solvent-free conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(1-Methyl-1H-pyrrol-2-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole and dihydropyridazine rings.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
4-(1-Methyl-1H-pyrrol-2-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-Methyl-1H-pyrrol-2-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit the activity of certain enzymes and proteins involved in tumor growth, inflammation, and bacterial growth. This inhibition occurs through binding to the active sites of these enzymes, thereby blocking their function and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-: This compound shares the pyrrole ring structure but differs in its functional groups.
(1-Methyl-1H-pyrrol-2-yl)acetonitrile: Another similar compound with a pyrrole ring and a cyano group.
Uniqueness
4-(1-Methyl-1H-pyrrol-2-yl)-1,4-dihydropyridazine-4,5-dicarbonitrile is unique due to its fused ring structure and the presence of two cyano groups
Properties
CAS No. |
919785-66-3 |
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Molecular Formula |
C11H9N5 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-(1-methylpyrrol-2-yl)-1H-pyridazine-4,5-dicarbonitrile |
InChI |
InChI=1S/C11H9N5/c1-16-4-2-3-10(16)11(7-13)8-15-14-6-9(11)5-12/h2-4,6,8,14H,1H3 |
InChI Key |
RSQNSALRAIDIAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2(C=NNC=C2C#N)C#N |
Origin of Product |
United States |
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